Ethyl 2-Methyl-3-morpholinopropanoate
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Overview
Description
Ethyl 2-Methyl-3-morpholinopropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-Methyl-3-morpholinopropanoate typically involves the Michael addition reaction. In this process, morpholine reacts with ethyl acrylate in the presence of a catalyst such as ferric chloride (FeCl₃) in water. The reaction proceeds as follows: [ \text{Morpholine} + \text{Ethyl Acrylate} \xrightarrow{\text{FeCl}_3} \text{Ethyl 3-Morpholinopropanoate} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
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Hydrolysis: Ethyl 2-Methyl-3-morpholinopropanoate can undergo hydrolysis in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol. [ \text{this compound} + \text{H}_2\text{O} \rightarrow \text{2-Methyl-3-morpholinopropanoic acid} + \text{Ethanol} ]
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Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol. [ \text{this compound} + \text{LiAlH}_4 \rightarrow \text{2-Methyl-3-morpholinopropanol} ]
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Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles such as amines to form amides. [ \text{this compound} + \text{Amine} \rightarrow \text{2-Methyl-3-morpholinopropanamide} ]
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH₄).
Substitution: Amines, typically under mild heating.
Major Products:
Hydrolysis: 2-Methyl-3-morpholinopropanoic acid and ethanol.
Reduction: 2-Methyl-3-morpholinopropanol.
Substitution: 2-Methyl-3-morpholinopropanamide.
Scientific Research Applications
Ethyl 2-Methyl-3-morpholinopropanoate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with morpholine moieties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its morpholine ring structure.
Industrial Applications: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-Methyl-3-morpholinopropanoate is primarily related to its ability to interact with biological targets through its morpholine ring. The morpholine ring can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target.
Comparison with Similar Compounds
Ethyl 3-Morpholinopropanoate: Similar in structure but lacks the methyl group at the 2-position.
2-Morpholinoethanamine: Contains a morpholine ring but differs in the side chain structure.
Moclobemide: A pharmaceutical compound with a morpholine ring, used as a monoamine oxidase inhibitor.
Uniqueness: Ethyl 2-Methyl-3-morpholinopropanoate is unique due to the presence of both the ester and morpholine functionalities, which confer distinct chemical reactivity and biological activity. The methyl group at the 2-position also adds to its uniqueness by influencing its steric and electronic properties.
Biological Activity
Ethyl 2-Methyl-3-morpholinopropanoate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on current research findings.
Chemical Structure and Properties
This compound is characterized by its morpholine ring, which contributes to its biological activity. The molecular formula is C11H19NO2, and it has a molecular weight of 201.28 g/mol. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study reported that derivatives of related compounds demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The IC50 values for these compounds suggest potent activity, making them potential candidates for further development as antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Certain derivatives have shown cytotoxic effects in vitro, with IC50 values indicating effectiveness against cancer cell lines. For instance, analogs with specific substitutions on the morpholine ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
The mechanism by which this compound exerts its biological effects is believed to involve inhibition of key metabolic pathways in target organisms. This includes interference with folate metabolism, similar to other antifolate agents, which disrupts DNA synthesis and cell proliferation .
Case Studies
Case Study 1: Anticancer Activity Assessment
In a controlled study, various derivatives of this compound were tested against several cancer cell lines. The results indicated that modifications in the substituents on the morpholine ring significantly affected the cytotoxicity levels. The most active derivatives had methyl and bromomethyl groups attached to the quinazolinone scaffold, achieving IC50 values lower than 0.125 µg/cm³ .
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of the compound against common bacterial pathogens. The results showed that certain derivatives had a bacteriostatic effect at concentrations as low as 100 µg/cm³ against S. aureus and E. coli, outperforming standard antibiotics like ampicillin .
Data Table: Biological Activity Summary
Activity Type | Target Organism/Cell Line | IC50 Value (µg/cm³) | Remarks |
---|---|---|---|
Antibacterial | Staphylococcus aureus | <0.125 | Effective bacteriostatic agent |
Antibacterial | Escherichia coli | <0.125 | Effective bacteriostatic agent |
Anticancer | Various Cancer Cell Lines | <0.125 | High cytotoxicity observed |
Properties
CAS No. |
42980-64-3 |
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Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 2-methyl-3-morpholin-4-ylpropanoate |
InChI |
InChI=1S/C10H19NO3/c1-3-14-10(12)9(2)8-11-4-6-13-7-5-11/h9H,3-8H2,1-2H3 |
InChI Key |
NKNSHDCCJHFHLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CN1CCOCC1 |
Origin of Product |
United States |
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